

Delavirdine Treatment Protocol for In Vitro Cell Culture: Application Notes

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Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] It functions by binding directly and non-competitively to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential viral enzyme for the conversion of viral RNA into DNA.[4][5] This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting both RNA- and DNA-dependent DNA polymerase activities.[1][3][6][7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine's activity does not compete with nucleoside triphosphates.[1][3] Of note, Delavirdine is not effective against HIV-2 RT and does not inhibit human DNA polymerases.[1][3]

These application notes provide a summary of the mechanism of action of Delavirdine and a generalized protocol for its use in in vitro cell culture for the study of HIV-1 inhibition.

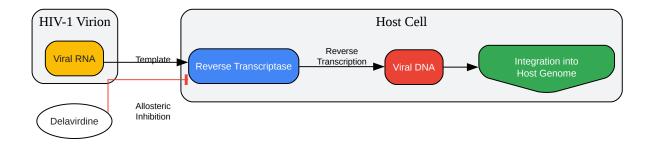
Mechanism of Action

Delavirdine acts as an allosteric inhibitor of HIV-1 reverse transcriptase.[8] The binding of Delavirdine to the NNRTI binding pocket results in a conformational change that distorts the active site of the enzyme, thereby preventing the synthesis of viral DNA from the viral RNA template. This action is highly specific to HIV-1 reverse transcriptase.[5]

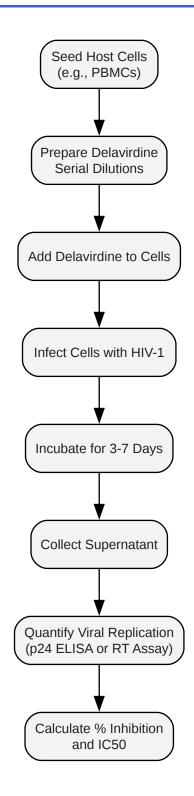


Signaling Pathway of Delavirdine in HIV-1 Inhibition









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